molecular formula C16H20F3NO10 B1295976 [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate CAS No. 7139-63-1

[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

Cat. No. B1295976
CAS RN: 7139-63-1
M. Wt: 443.33 g/mol
InChI Key: XSSGVGGOUZKLAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate involves a series of reactions starting with the hydrochloride form of the compound, which is then converted to a free ester. This ester reacts with acetic anhydride (Ac2O) to yield acetylated products. The study demonstrates that the reaction with Ac2O is highly regioselective, leading to a single product, methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate, under certain conditions. However, when the reaction is carried out in boiling Ac2O, diacetylated isomers are produced. The formation of these isomers is explained through hypothetical pathways, and the study provides detailed methods for the preparation of these compounds .

Molecular Structure Analysis

The molecular structure and conformational characteristics of the synthesized compounds were thoroughly investigated using a variety of spectroscopic techniques. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and multinuclear nuclear magnetic resonance (NMR) spectroscopy, including cross-polarization magic angle spinning (CPMAS), were employed to study the compounds. These techniques allowed for a detailed understanding of the structural and conformational properties of the acetylated derivatives .

Chemical Reactions Analysis

The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate is compared to the acetylation of 5-amino-1H-[1,2,4]triazole, revealing a decreased susceptibility to acetylation in the former. The study suggests that the reaction's regioselectivity and the formation of diacetylated isomers are influenced by the reaction conditions, such as temperature and concentration of Ac2O. Additionally, the hydrolysis of the ring acetyl group in a mixture of diacetylated isomers leads to the formation of a monoacetylated derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from the spectroscopic data. The study provides insights into the reactivity and stability of the compounds under different conditions. The regioselectivity of the acetylation reaction and the susceptibility of the compounds to further chemical modifications are key aspects of their chemical behavior. The spectroscopic data also suggest the presence of specific functional groups and structural features that define the physical properties of these compounds .

properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSGVGGOUZKLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991727
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

CAS RN

7139-63-1
Record name NSC111594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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